molecular formula C12H10BrNO3 B13639996 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13639996
M. Wt: 296.12 g/mol
InChI Key: LTDYFNUEZFGMRT-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a brominated aromatic ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the bromination of a methylphenyl precursor followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized as a catalyst or additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine substituent and isoxazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both a brominated aromatic ring and an isoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

LTDYFNUEZFGMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Br

Origin of Product

United States

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